Sulóxidos de bencilo

Benzyl sulfoxides are a class of organic compounds characterized by the presence of a sulfoxide group (-S=O) attached to a benzene ring. These compounds are widely used in various applications due to their unique chemical properties and structural flexibility. They can be synthesized through different methods, including direct oxidation or reaction of benzenethiol with halides. Benzyl sulfoxides find extensive use as intermediates in the pharmaceutical industry, where they serve as precursors for synthesizing medicinal compounds. Additionally, these compounds are utilized in the production of fragrances and flavorings due to their pleasant aroma profiles. They also play a role in organic synthesis as reagents or protecting groups, facilitating controlled chemical transformations. Research into benzyl sulfoxides continues, exploring their potential applications in catalysis, polymer chemistry, and materials science.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

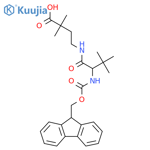

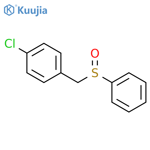

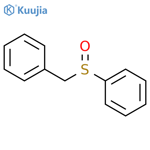

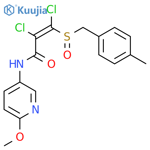

|

Benzene,1-chloro-4-[(phenylsulfinyl)methyl]- | 17530-80-2 | C13H11ClOS |

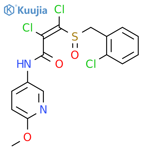

|

Benzene, [(R)-(phenylmethyl)sulfinyl]- | 20246-02-0 | C13H12OS |

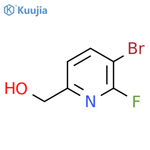

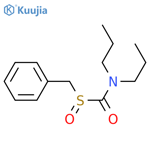

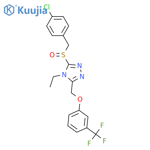

|

Prosulfocarb Sulfoxide | 51954-81-5 | C14H21NO2S |

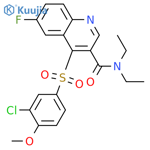

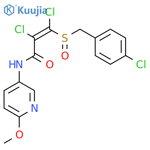

|

2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide | 337922-27-7 | C16H13Cl3N2O3S |

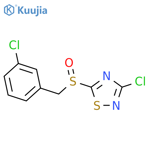

|

3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole | 486997-74-4 | C9H6Cl2N2OS2 |

|

2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide | 1164542-94-2 | C17H16Cl2N2O3S |

|

2,3-DICHLORO-3-[(2-CHLOROBENZYL)SULFINYL]-N-(6-METHOXY-3-PYRIDINYL)ACRYLAMIDE | 337922-38-0 | C16H13Cl3N2O3S |

|

3-[(4-CHLOROBENZYL)SULFINYL]-4-ETHYL-5-([3-(TRIFLUOROMETHYL)PHENOXY]METHYL)-4H-1,2,4-TRIAZOLE | 956607-36-6 | C19H17ClF3N3O2S |

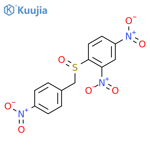

|

Benzene,2,4-dinitro-1-[[(4-nitrophenyl)methyl]sulfinyl]- | 1046-79-3 | C13H9N3O7S |

|

Benzene, 1-methyl-4((phenylmethyl)sulfinyl))- | 10381-70-1 | C14H14OS |

Literatura Relacionada

-

1. Book reviews

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

Fornecedores recomendados

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados